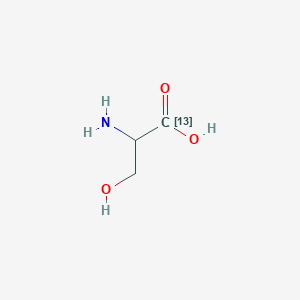

DL-Serine-1-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481021 | |

| Record name | DL-Serine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-20-7 | |

| Record name | DL-Serine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Dl Serine 1 13c As a Metabolic Tracer

Isotopic Purity and Quality Control in Tracer Synthesis

The reliability of data obtained from metabolic tracing experiments is heavily dependent on the isotopic and chemical purity of the tracer used. High isotopic purity, typically exceeding 98-99%, ensures that the observed mass shifts in downstream metabolites are genuinely due to the incorporation of the 13C label from the tracer and not from naturally abundant 13C or impurities in the tracer itself. isotope.comthermofisher.com

The synthesis of DL-Serine-1-13C can be achieved through chemical methods, often starting with isotopically labeled precursors. orgsyn.org Throughout the synthesis process, rigorous quality control measures are essential to guarantee the final product's purity and structural integrity. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction and assess the chemical purity of the final product. google.com

Mass spectrometry and NMR spectroscopy are the primary analytical techniques used to confirm the isotopic enrichment and the specific position of the 13C label within the serine molecule. These analyses provide a detailed picture of the isotopologue distribution, which is the relative abundance of molecules with different numbers of 13C atoms. nih.gov For this compound, the desired outcome is a high abundance of the M+1 isotopologue, indicating the incorporation of a single 13C atom. sigmaaldrich.com

Several commercial suppliers provide quality control standards, including 13C-labeled amino acid mixtures, to help researchers validate their analytical methods and ensure the accuracy of their metabolomic data. isotope.com These standards are crucial for the performance evaluation of MS-based metabolomic platforms. isotope.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | HOCH2CH(NH2)13CO2H | sigmaaldrich.com |

| Isotopic Purity | 99 atom % 13C | sigmaaldrich.com |

| Mass Shift | M+1 | sigmaaldrich.com |

| Chemical Purity | >98% | isotope.comisotope.com |

Metabolic Flux Analysis Mfa Utilizing Dl Serine 1 13c

Principles of 13C-Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is an experimental method used to determine the rates of metabolic reactions within living cells. nih.gov13cflux.net The core principle involves introducing a substrate labeled with a stable isotope, Carbon-13 (13C), into a cell culture. frontiersin.orgsci-hub.se As the cells metabolize this labeled substrate, the 13C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. frontiersin.orgresearchgate.net

The general workflow of a 13C-MFA study involves several key steps:

Model Development : An initial mathematical model of the cell's metabolic network is constructed, defining the relevant biochemical reactions and atom transitions. sci-hub.sevanderbilt.edu

Isotope Labeling Experiment : A carefully chosen 13C-labeled substrate, the tracer, is fed to the cells. frontiersin.orgsci-hub.se The choice of tracer is critical for maximizing the information obtained from the experiment. nih.gov

Measurement : After a period of incubation, the isotopic labeling patterns of intracellular metabolites are measured. frontiersin.org This is typically done using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgsci-hub.se

Flux Estimation : The measured labeling data, along with other physiological data like substrate uptake and product secretion rates, are used to calculate the intracellular fluxes. nih.gov This is achieved by fitting the data to the metabolic model, finding the flux values that best explain the observed isotope distributions. nih.govplos.org

By comparing the measured isotopic patterns with the patterns predicted by the model, researchers can deduce the relative activities of different metabolic pathways. frontiersin.orgoup.com For instance, the labeling pattern in alanine, which is synthesized from pyruvate (B1213749), can reveal the relative fluxes through the Embden-Meyerhof-Parnas (glycolysis) pathway versus the pentose (B10789219) phosphate (B84403) pathway. researchgate.netshimadzu.com

Role of DL-Serine-1-13C in Quantifying Intracellular Metabolic Fluxes

This compound is a specifically labeled amino acid where the carbon atom of the carboxyl group is a 13C isotope. This specific labeling makes it a valuable tracer for investigating one-carbon (1C) metabolism. creative-proteomics.com One-carbon metabolism is a critical network of pathways that provides single-carbon units for the synthesis of essential biomolecules, including nucleotides (for DNA and RNA) and amino acids. creative-proteomics.comoup.com

When cells take up this compound, the labeled carbon can be transferred through several key reactions. Serine is a major source of one-carbon units, which it provides to the tetrahydrofolate (THF) cycle. creative-proteomics.comnih.gov The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.gov

By tracing the 13C label from serine, researchers can quantify the flux through this pathway and its contributions to other metabolic processes. For example, studies have used [U-13C]serine (where all three carbon atoms are labeled) to demonstrate that formate (B1220265) released by cancer cells is derived from serine, revealing a process of serine one-carbon catabolism with formate overflow. nih.gov Tracing serine has also been used to show how the oncoprotein SET promotes serine-derived one-carbon metabolism by regulating the activity of the mitochondrial SHMT2 enzyme, thereby affecting the flux from serine to glycine and purine (B94841) nucleotides. pnas.org

The use of specifically labeled serine, such as this compound, allows for precise tracking of the carboxyl carbon, providing focused insights into the initial steps of serine's entry into one-carbon metabolic pathways.

Isotopic Steady State Considerations in this compound Tracing Experiments

A key concept in many 13C-MFA experiments is the assumption of an isotopic and metabolic steady state. oup.com

Metabolic Steady State : This implies that the concentrations of intracellular metabolites and the rates of metabolic reactions (fluxes) are constant over time. sci-hub.seuclouvain.be

Isotopic Steady State : This means that the isotopic labeling pattern of each metabolite has reached equilibrium and is no longer changing. oup.comvanderbilt.edu At this point, the enrichment of 13C in each carbon position of a metabolite is constant. oup.com

Achieving isotopic steady state is a prerequisite for traditional steady-state 13C-MFA. oup.com The time required to reach this state can vary significantly, from seconds for rapidly turning-over metabolites to days for larger, more stable pools like proteins or components of the cell wall. oup.com For experiments using this compound to probe central carbon metabolism, it is crucial to ensure that the measured metabolites have reached isotopic equilibrium. This allows the measured labeling distribution to be directly related to the network fluxes. oup.com

However, for some large metabolite pools, achieving a true isotopic steady state may be impractical. plos.org In such cases, the effect of these large, slowly labeling pools can sometimes be accounted for in steady-state models by adding a virtual reaction that represents the dilution of labeled isotopologues by pre-existing unlabeled pools. plos.org

Table 1: Example Data from a Steady-State 13C-MFA Experiment

This table illustrates typical data obtained from a steady-state experiment where cells are grown on a 13C-labeled substrate. The Mass Isotopomer Distribution (MID) shows the fraction of each metabolite pool that contains a specific number of 13C atoms (M+0 is unlabeled, M+1 has one 13C atom, etc.). These MIDs are the primary data used to calculate metabolic fluxes.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Pyruvate | 45.2 | 40.5 | 14.3 | - | - |

| Lactate | 45.1 | 40.6 | 14.3 | - | - |

| Alanine | 44.9 | 40.8 | 14.3 | - | - |

| Citrate | 18.7 | 35.1 | 30.5 | 12.1 | 3.6 |

| Malate | 20.1 | 38.2 | 28.9 | 10.5 | 2.3 |

| Glycine | 55.3 | 44.7 | - | - | - |

| Serine | 30.1 | 60.2 | 9.7 | - | - |

Note: This is representative data and not from a specific study involving this compound.

Non-Steady State Approaches for Dynamic Flux Assessment

While steady-state MFA is a powerful tool, it cannot be applied to systems where fluxes are changing over time or where an isotopic steady state is not reached. nih.govoup.com To address this, isotopically non-stationary 13C-MFA (INST-MFA) was developed. vanderbilt.edu

INST-MFA is applicable to systems that are at a metabolic steady state but are sampled during the transient phase before isotopic equilibrium is achieved. wikipedia.orgvanderbilt.edu This method involves measuring the changes in metabolite labeling patterns over a time course. wikipedia.orgvanderbilt.edu These transient labeling dynamics provide rich information that can be used to resolve fluxes. vanderbilt.edu

Key advantages of non-steady state approaches like INST-MFA include:

Applicability to Slow-Labeling Systems : INST-MFA is well-suited for systems with large intermediate pools or pathway bottlenecks that prevent the rapid achievement of isotopic steady state. vanderbilt.edunih.gov

Analysis of Autotrophic Systems : It can be used to analyze fluxes in autotrophic organisms that consume single-carbon substrates like CO2, which is impossible with steady-state MFA because all metabolites would become uniformly labeled at equilibrium. vanderbilt.edufrontiersin.org

Increased Sensitivity : Transient data can provide greater sensitivity for estimating certain parameters, such as the sizes of metabolite pools and the rates of reversible reactions. vanderbilt.edunih.gov

More advanced techniques, known as dynamic MFA (DMFA), have also been developed to handle systems where the metabolic fluxes themselves are changing over time, for example, in response to an environmental stimulus. cam.ac.uknih.gov These methods model the time-varying fluxes to capture the dynamic reorganization of metabolism. cam.ac.ukresearchgate.net Such approaches are computationally intensive but offer the ability to understand how metabolic networks adapt and respond to perturbations. nih.govcam.ac.uk

Analytical Methodologies for 13c Enrichment Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy in DL-Serine-1-¹³C Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. nih.gov In the context of DL-Serine-1-¹³C, NMR is instrumental in confirming the position of the ¹³C label and quantifying the extent of its incorporation.

¹³C NMR Signal Assignment and Interpretation

The ¹³C NMR spectrum of serine provides distinct signals for each of its three carbon atoms. In DL-Serine, the chemical shifts are influenced by the surrounding atoms and the solvent conditions. For a sample of DL-Serine in D₂O at 298K and pH 7.4, the assigned chemical shifts for the carbon atoms are as follows: the carboxyl carbon (C1), the alpha-carbon (C2), and the beta-carbon (C3). bmrb.io The introduction of a ¹³C isotope at the C1 position (carboxyl group) of DL-Serine results in a distinct signal in the ¹³C NMR spectrum, typically found significantly downfield due to the deshielding effect of the adjacent oxygen atoms. bmrb.io The precise chemical shift of the ¹³C-labeled carboxyl group provides unambiguous confirmation of the isotopic substitution at the intended position. bmrb.io

Table 1: Assigned ¹³C NMR Chemical Shifts for DL-Serine in D₂O

| Atom | Author Nomenclature | Chemical Shift (ppm) |

|---|---|---|

| Cα | C2 | 59.069 |

| Cβ | C1 | 62.882 |

| C' | C3 | 175.185 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000222. The sample was 100mM in D₂O at 298K and pH 7.4. bmrb.io

Positional ¹³C-Enrichment Quantification via NMR

NMR spectroscopy allows for the quantification of positional ¹³C-enrichment by analyzing the intensities of ¹³C satellite peaks in ¹H-NMR spectra or through direct ¹³C NMR measurements. nih.govnih.gov A novel one-dimensional ¹H-NMR approach, known as Positional Enrichment by Proton Analysis (PEPA), facilitates the detection and quantification of fractional ¹³C enrichment by indirectly determining ¹³C-satellite peaks. nih.gov This method offers improved sensitivity and accelerates the elucidation of ¹³C positions compared to traditional ¹³C-NMR or 2D-NMR techniques like TOCSY and HSQC. nih.gov Quantification is achieved by comparing the integrals of the satellite peaks, which arise from protons coupled to a ¹³C nucleus, to the main peak from protons coupled to a ¹²C nucleus. acs.org This ratio directly corresponds to the fractional enrichment of ¹³C at that specific position. While direct ¹³C NMR can also be used, ¹H-based detection methods are often preferred due to their higher sensitivity. nih.govacs.org

Applications of Solid-State NMR in DL-Serine-1-¹³C Analysis

Solid-state NMR (ssNMR) spectroscopy is particularly useful for studying the structure and dynamics of molecules in their crystalline forms. For DL-Serine, ssNMR can differentiate between the racemic (DL) and enantiomerically pure (L or D) crystalline forms. nih.govchemrxiv.org Studies have shown that the dynamic properties, specifically the reorientation of the ammonium (B1175870) (ND₃⁺) group, differ significantly between DL-serine and L-serine in the solid state. nih.gov Although these studies primarily utilized ²H NMR, the principles are extendable to ¹³C ssNMR for analyzing DL-Serine-1-¹³C. nih.gov ¹³C ssNMR can provide insights into the molecular packing and intermolecular interactions within the crystal lattice by analyzing chemical shift anisotropies and dipolar couplings. chemrxiv.org This technique is crucial for understanding how the isotopic label might influence the solid-state properties of the compound.

Mass Spectrometry (MS) in DL-Serine-1-¹³C Tracer Experiments

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In tracer experiments involving DL-Serine-1-¹³C, MS is essential for determining the incorporation of the ¹³C label into various metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that separates volatile compounds before they are introduced into the mass spectrometer. dss.go.th For the analysis of amino acids like serine, derivatization is typically required to increase their volatility. dss.go.thosti.gov In the context of DL-Serine-1-¹³C tracer studies, GC-MS is used to analyze the mass isotopomer distribution of serine and its metabolic products. researchgate.netnih.gov Mass isotopomers are molecules that differ in the number of isotopic substitutions. By fragmenting the derivatized serine molecule in the mass spectrometer, it is possible to deduce the position of the ¹³C label based on the masses of the resulting fragment ions. dss.go.thosti.gov This provides detailed information on how the ¹³C from the carboxyl group of serine is incorporated into other molecules, allowing for the elucidation of metabolic pathways. researchgate.netspringernature.com Software tools have been developed to process the complex data from GC-MS experiments and calculate the relative intensities and distributions of different isotopomers. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| DL-Serine-1-¹³C |

| DL-Serine |

| L-Serine |

| D-Serine |

| Alanine |

| Glycine (B1666218) |

| Lysine |

| Aspartic acid |

| Threonine |

| Proline |

| Tyrosine |

| Glutamate |

| GABA |

| Phenylalanine |

| Cysteine |

| Leucine |

| Valine |

| Isoleucine |

| Methionine |

| Arginine |

| Hydroxyproline |

| Glutamine |

| N,O-bis(trifluoroacetyl)methyl ester |

| tert-butyldimethylsilyl-derivatives |

| [1-¹³C]glucose |

| [1,6-¹³C]glucose |

| [2-¹³C]glucose |

| [3-¹³C]pyruvate |

| ¹²C-acetate |

| ¹³C-acetate |

| CO₂ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Labeling Patterns

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile analytical technique for detecting ¹³C-labeled metabolites. nih.gov It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org This allows for the precise measurement of mass isotopomer distributions (MIDs), which describe the fractional abundance of each isotopologue of a metabolite. nih.gov An isotopologue is a molecule that differs only in its isotopic composition. nih.gov

In a typical ¹³C tracer experiment using DL-Serine-1-¹³C, cells or organisms are cultured in a medium containing the labeled amino acid. After a specific incubation period, intracellular and extracellular metabolites are extracted. rsc.org These extracts are then analyzed by LC-MS. The mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the differentiation between unlabeled (¹²C) and labeled (¹³C) metabolites. The presence of a ¹³C atom from DL-Serine-1-¹³C in a downstream metabolite will result in a mass shift of +1.003355 m/z units per incorporated ¹³C atom. researchgate.net

The data obtained from LC-MS analysis is represented as a mass distribution vector (MDV), which shows the relative abundances of the M+0 (unlabeled), M+1, M+2, etc., isotopologues for a particular metabolite. nih.gov This information is crucial for tracing the metabolic fate of the labeled carbon from serine. For instance, the detection of ¹³C in glycine would indicate the activity of the serine hydroxymethyltransferase enzyme.

Table 1: Example of LC-MS Data for Serine and Glycine after Labeling with DL-Serine-1-¹³C

| Metabolite | Isotopologue | Relative Abundance (%) |

| Serine | M+0 (Unlabeled) | 20 |

| M+1 (¹³C₁) | 80 | |

| Glycine | M+0 (Unlabeled) | 65 |

| M+1 (¹³C₁) | 35 | |

| This table illustrates hypothetical data showing the enrichment of ¹³C in serine and its conversion to glycine. |

Fragmented Cumomer Analysis for MS Data

The term "cumomer" refers to a "cumulative isotopomer," a concept that simplifies the complex system of isotopomer balance equations. oup.com Fragmented cumomer analysis extends this concept to the fragments of molecules generated within the mass spectrometer. nih.govresearchgate.net This approach allows for the determination of positional isotopomer information from MS data, which is traditionally a strength of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

By analyzing the isotopic patterns of different fragments of a metabolite, fragmented cumomer analysis can deduce the labeling state of specific carbon atoms. This detailed information is then used in metabolic flux analysis (MFA) models to calculate the rates of metabolic reactions with higher precision. researchgate.net For example, by fragmenting serine and its downstream metabolites, one can precisely track the path of the ¹³C label from the C1 position of serine.

Combined NMR and MS Approaches for Comprehensive Flux Profiling

Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for ¹³C metabolic flux analysis, each with its own advantages and limitations. rsc.org NMR provides detailed positional information of the ¹³C label, which is invaluable for resolving complex metabolic pathways. rsc.orgdiabetesjournals.org However, NMR is generally less sensitive than MS. researchgate.netdiabetesjournals.org Conversely, MS offers high sensitivity, allowing for the detection of low-abundance metabolites, but traditionally provides less positional information. mdpi.comdiabetesjournals.org

Recognizing the complementary nature of these two techniques, researchers have increasingly adopted combined NMR and MS approaches to achieve a more comprehensive understanding of metabolic fluxes. rsc.orgresearchgate.net This integrated approach leverages the strengths of both methods to overcome their individual limitations.

In the context of studies with DL-Serine-1-¹³C, NMR can be used to definitively confirm the position of the ¹³C label in serine and its direct products. mdpi.com For example, ¹³C NMR can distinguish between serine labeled at the C1, C2, or C3 position. researchgate.net Simultaneously, the high sensitivity of LC-MS can be used to quantify the labeling in a wider range of downstream metabolites, even those present at very low concentrations. researchgate.net

By integrating the detailed positional data from NMR with the extensive quantitative data from MS into a single metabolic model, a more accurate and robust flux profile can be generated. researchgate.net This combined approach has been shown to improve the precision of estimated fluxes by up to 50% in some studies. researchgate.net This comprehensive view is essential for accurately mapping the metabolic fate of DL-Serine-1-¹³C and understanding the regulation of serine metabolism under various physiological or pathological conditions.

Metabolic Pathways Investigated with Dl Serine 1 13c

Serine Biosynthesis Pathways

Serine is a non-essential amino acid that can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933). rupress.orgwikipedia.orgspandidos-publications.com The study of serine biosynthesis is critical as it is a central node in the production of numerous essential molecules. rupress.org

Glucose-Derived Serine Synthesis

The primary pathway for serine biosynthesis begins with the diversion of the glycolytic intermediate, 3-phosphoglycerate. mdpi.comnih.govlibretexts.org This process is particularly significant in proliferating cells, such as cancer cells, which exhibit a high demand for serine. spandidos-publications.com Using tracers like [U-13C]-glucose, researchers can follow the carbon atoms from glucose as they are incorporated into serine. core.ac.uknih.gov Studies have shown that a significant portion of glucose is channeled into the serine synthesis pathway to meet the cellular demands for this amino acid. nih.gov

Intermediates and Enzyme Activities in Serine Biosynthesis

The synthesis of serine from 3-phosphoglycerate involves a three-step enzymatic pathway: wikipedia.orgspandidos-publications.comresearchgate.netfrontiersin.org

Oxidation: Phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate. wikipedia.orgspandidos-publications.comresearchgate.net This is the rate-limiting step in serine biosynthesis. nih.gov

Transamination: Phosphoserine aminotransferase (PSAT) converts 3-phosphohydroxypyruvate to 3-phosphoserine. wikipedia.orgspandidos-publications.comresearchgate.net

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to yield serine. wikipedia.orgspandidos-publications.comresearchgate.net

The activity of these enzymes is crucial for maintaining cellular homeostasis and is often upregulated in rapidly dividing cells. nih.gov

Serine Catabolism and Degradation Pathways

Serine can be broken down through several pathways, with its conversion to pyruvate (B1213749) being a key catabolic route. researchgate.netresearchgate.net This process allows the carbon skeleton of serine to be re-introduced into central carbon metabolism.

Conversion to Pyruvate

The primary pathway for serine catabolism involves its conversion to pyruvate. researchgate.netfrontiersin.orgnih.gov This reaction is catalyzed by the enzyme serine dehydratase. researchgate.netnih.gov In some organisms, this conversion is a critical source of pyruvate for energy production and other biosynthetic processes. nih.gov The degradation of serine to pyruvate has been observed in various organisms, including bacteria and eukaryotes. asm.orgoup.com

Dehydration and Deamination Mechanisms

The conversion of serine to pyruvate by serine dehydratase is a two-step process involving dehydration followed by deamination. nih.govnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme first catalyzes the elimination of a water molecule from serine to form an unstable aminoacrylate intermediate. nih.gov This intermediate then undergoes spontaneous, non-enzymatic hydrolysis to produce pyruvate and ammonia. researchgate.netnih.gov

One-Carbon Metabolism and Folate Cycle Contributions

Serine plays a central role in one-carbon metabolism by donating a one-carbon unit to the folate cycle. biorxiv.orgnih.govnih.gov This process is fundamental for the synthesis of nucleotides (purines and thymidine), the regeneration of methionine, and the maintenance of redox balance. nih.govoncotarget.comspandidos-publications.comnih.gov

The key reaction is the conversion of serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), which simultaneously transfers the β-carbon of serine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. wikipedia.orgnih.govoncotarget.com This molecule is a primary donor of one-carbon units for various biosynthetic pathways. oncotarget.com The contribution of serine to one-carbon metabolism is so critical that it can influence cellular processes like proliferation and epigenetic regulation. nih.govspandidos-publications.com Isotope tracing studies have demonstrated that both glucose-derived and exogenous serine contribute to the one-carbon pool. core.ac.uk

Table 1: Key Enzymes in Serine Metabolism

| Enzyme | Pathway | Reaction |

| Phosphoglycerate dehydrogenase (PHGDH) | Serine Biosynthesis | 3-phosphoglycerate → 3-phosphohydroxypyruvate |

| Phosphoserine aminotransferase (PSAT) | Serine Biosynthesis | 3-phosphohydroxypyruvate → 3-phosphoserine |

| Phosphoserine phosphatase (PSPH) | Serine Biosynthesis | 3-phosphoserine → Serine |

| Serine dehydratase | Serine Catabolism | Serine → Pyruvate + Ammonia |

| Serine hydroxymethyltransferase (SHMT) | One-Carbon Metabolism | Serine + Tetrahydrofolate → Glycine + 5,10-methylenetetrahydrofolate |

Serine Hydroxymethyltransferase (SHMT) Activity

Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme that catalyzes the reversible conversion of serine to glycine. frontiersin.orgamegroups.cn This reaction is a principal source of one-carbon units essential for numerous biosynthetic processes. frontiersin.org SHMT exists in two main isoforms: SHMT1 in the cytoplasm and SHMT2 in the mitochondria, both of which perform the same catalytic function. amegroups.orgnih.gov

The use of DL-Serine-1-13C allows for the direct measurement of SHMT activity. When the labeled serine is converted to glycine, the 1-13C carbon is released as part of the glycine molecule. By quantifying the appearance of 13C-labeled glycine, researchers can determine the rate of this conversion. Studies in Chinese hamster ovary (CHO) cells have demonstrated this principle, showing a significantly lower flux from serine to glycine in cells with reduced mitochondrial SHMT activity. nih.gov This highlights the primary role of mitochondrial SHMT in the interconversion of serine and glycine. nih.gov

The reaction catalyzed by SHMT is not only crucial for glycine biosynthesis but also for feeding one-carbon units into the folate cycle. selleckchem.com The hydroxymethyl group of serine is transferred to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a key intermediate in one-carbon metabolism. frontiersin.orgamegroups.cn

Contribution to Methylation Reactions

Serine metabolism is intricately linked to cellular methylation reactions through the one-carbon metabolism it supports. nih.gov While serine itself does not directly donate a methyl group, its catabolism provides the one-carbon units necessary for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, and proteins. nih.govaginganddisease.org

Studies utilizing 13C-labeled serine have elucidated the contribution of serine to the methionine cycle. nih.gov During methionine starvation, serine can provide one-carbon units to recycle homocysteine back to methionine, thereby sustaining the methionine cycle and supporting methylation processes. nih.gov However, under normal conditions with adequate methionine, serine's primary role shifts to supporting the de novo synthesis of ATP, which is required for the conversion of methionine to SAM. nih.gov Serine starvation has been shown to impede the transfer of methyl groups to DNA and RNA, not by limiting one-carbon units directly, but by reducing the levels of SAM. nih.gov This indicates that serine metabolism influences global methylation levels primarily by affecting the availability of the methyl donor SAM. aginganddisease.org

Interconnections with Glycine Metabolism

The metabolism of serine and glycine are inextricably linked, with the reversible reaction catalyzed by SHMT being the central point of this interconnection. nih.govnih.govwikipedia.org this compound is a valuable tool for investigating the bidirectional flux between these two amino acids. nih.gov Serine serves as a major precursor for glycine synthesis, and conversely, glycine can be converted back to serine. wikipedia.org

This metabolic interplay is a critical node in cellular metabolism, integrating nutrient availability with biosynthetic demands. The serine, glycine, one-carbon (SGOC) network allows cells to convert serine and glycine into a variety of essential molecules, including proteins, nucleotides, and lipids. nih.gov The directionality and rate of the serine-glycine conversion are significant factors in the metabolic programming of cells, particularly in highly proliferative cells like cancer cells. spandidos-publications.com

Glycine Cleavage System Dynamics

The Glycine Cleavage System (GCS) is a mitochondrial multi-enzyme complex that catalyzes the degradation of glycine. mdpi.commdpi.com This system breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. mdpi.combiorxiv.org The GCS plays a significant role in whole-body glycine homeostasis and provides one-carbon units for various biosynthetic pathways. mdpi.combiorxiv.org

While this compound does not directly trace the GCS, its use in studying the broader context of serine and glycine metabolism provides insights into the dynamics of this system. The conversion of serine to glycine by SHMT provides the substrate for the GCS. biorxiv.org Isotopic labeling studies with related tracers, such as [2-13C]glycine and [2-13C]serine, have been instrumental in tracing the fate of the glycine 2-carbon through the GCS and its subsequent incorporation into other metabolites. mdpi.com These studies have shown that the one-carbon unit derived from glycine via the GCS can be exported from the mitochondria as formate (B1220265) and utilized in cytosolic one-carbon metabolism for the synthesis of purines and thymidylate. mdpi.com

Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis

Serine metabolism is a cornerstone of nucleotide biosynthesis, providing the essential one-carbon units required for the de novo synthesis of both purines and pyrimidines. selleckchem.comnih.govwikipedia.org The one-carbon units, primarily in the form of 10-formyl-THF derived from serine, are incorporated into the purine ring at two positions. nih.gov For pyrimidine synthesis, a one-carbon unit is required for the methylation of dUMP to form dTMP, a crucial step in DNA synthesis. libretexts.org

The use of labeled serine, such as this compound, allows for the tracing of one-carbon units from serine into the nucleotide pool. While the 1-13C carbon of serine is not directly incorporated into the purine or pyrimidine rings, the metabolism of the serine backbone provides the one-carbon units that are. Studies have shown that rapidly proliferating cells, including cancer cells, exhibit an increased reliance on serine metabolism to fuel nucleotide synthesis. nih.govnih.gov In some cancer cells, serine is a critical provider of the one-carbon units necessary for nucleotide biosynthesis. nih.gov

Sphingolipid Metabolism Integration

Serine is a fundamental building block in the de novo synthesis of sphingolipids, a class of lipids that are essential structural components of cell membranes and also function as signaling molecules. nih.govwikipedia.orgfrontiersin.org The initial and rate-limiting step of sphingolipid biosynthesis is the condensation of serine with palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). frontiersin.orgfrontiersin.orgmdpi.com

Tracing studies with labeled serine can illuminate the flux of serine into the sphingolipid metabolic pathway. embopress.org These studies have been crucial in understanding the complex and interconnected nature of sphingolipid metabolism. frontiersin.org For instance, in the parasite Leishmania, it has been shown that the sphingolipid pathway is the major route for ethanolamine (B43304) synthesis, highlighting a unique metabolic remodeling. embopress.org The balance between different sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate, acts as a rheostat that can determine cell fate, influencing processes like cell growth, arrest, and survival. mdpi.compnas.org

Table 1: Research Findings on Metabolic Pathways Investigated with Serine Isotopomers

| Metabolic Pathway | Key Enzyme/System | Research Finding | Organism/Cell Type | Labeled Compound Used |

|---|---|---|---|---|

| Serine to Glycine Conversion | Serine Hydroxymethyltransferase (SHMT) | Mitochondrial SHMT is the primary pathway for the conversion of serine to glycine. nih.gov | Chinese Hamster Ovary (CHO) Cells | [1-13C]serine |

| Methylation Reactions | Methionine Cycle | Serine metabolism supports methylation by providing ATP for SAM synthesis and one-carbon units for homocysteine remethylation during methionine starvation. nih.gov | Colorectal Cancer Cells | 13C15N-serine |

| Glycine Metabolism | Serine Hydroxymethyltransferase (SHMT) | Serine and glycine metabolism are tightly interconnected, forming the SGOC network that fuels various biosynthetic pathways. nih.gov | Human Cancer Cells | U-13C Serine |

| Glycine Cleavage System | Glycine Cleavage System (GCS) | The one-carbon unit from glycine cleavage is exported from mitochondria as formate for use in cytosolic one-carbon metabolism. mdpi.com | Human Hepatoma Cells, Mice | [2-13C]glycine, [2-13C]serine |

| Nucleotide Biosynthesis | De Novo Purine and Pyrimidine Synthesis | Serine provides essential one-carbon units for the synthesis of purines and thymidylate. nih.govlibretexts.org | General Eukaryotic/Cancer Cells | Not specified, general knowledge |

| Sphingolipid Metabolism | Serine Palmitoyltransferase (SPT) | Serine is the precursor for the de novo synthesis of sphingolipids, initiating the pathway through condensation with palmitoyl-CoA. frontiersin.orgmdpi.com | Eukaryotic Cells | Not specified, general knowledge |

| Sphingolipid Metabolism Remodeling | Sphingolipid Pathway | In Leishmania, the sphingolipid pathway is redirected to become the major route for ethanolamine synthesis. embopress.org | Leishmania | [U-14C]serine |

Research Applications Across Biological Systems

Mammalian Cell Culture Models in Metabolic Research

Mammalian cell cultures are indispensable models for investigating the metabolic reprogramming that underlies various physiological and pathological states. The use of stable isotope tracers like DL-Serine-1-13C has become a cornerstone of these studies, offering a quantitative lens through which to view cellular metabolism. d-nb.info

Cancer Cell Metabolism and Serine Flux

Cancer cells exhibit profound metabolic alterations to fuel their rapid proliferation and adapt to the tumor microenvironment. d-nb.info The serine, glycine (B1666218), one-carbon (SGOC) metabolic network is a critical hub in this rewiring, providing the necessary building blocks for nucleotides, lipids, and proteins, as well as contributing to redox balance. nih.gov

Researchers utilize this compound in conjunction with techniques like ¹³C metabolic flux analysis (¹³C-MFA) to quantify the flow of carbon through serine metabolic pathways in cancer cells. d-nb.info By tracing the ¹³C label from serine, scientists can elucidate how cancer cells utilize this amino acid to support their growth. nih.govrupress.org For instance, studies have shown that many tumors exhibit increased flux through the serine synthesis pathway (SSP) compared to normal tissues. rupress.orgnih.gov The enzyme phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first committed step in serine biosynthesis, is often found to have heightened activity in cancer cells. rupress.orgnih.gov

The insights gained from these tracer studies are crucial for understanding the metabolic vulnerabilities of cancer cells. For example, while some cancer cells can synthesize serine de novo, others are highly dependent on the uptake of extracellular serine. rupress.orgnih.gov This dependency presents a potential therapeutic target. Furthermore, tracing studies have revealed the critical role of serine in nucleotide biosynthesis and in maintaining the cellular antioxidant capacity through glutathione (B108866) synthesis, particularly under conditions of metabolic stress. researchgate.net

Table 1: Key Findings from this compound Tracing in Cancer Cell Metabolism

| Research Finding | Significance | Citations |

|---|---|---|

| Increased flux through the serine synthesis pathway (SSP) in many tumors. | Highlights a key metabolic adaptation in cancer for biomass production. | rupress.orgnih.gov |

| Heightened phosphoglycerate dehydrogenase (PHGDH) activity in cancer cells. | Identifies a potential therapeutic target in the serine biosynthesis pathway. | rupress.orgnih.gov |

| Serine contributes significantly to nucleotide synthesis in cancer cells. | Demonstrates the critical role of serine in providing precursors for DNA and RNA. | nih.govresearchgate.net |

| Serine is crucial for maintaining antioxidant capacity via glutathione synthesis. | Reveals a mechanism by which cancer cells combat oxidative stress. | researchgate.net |

| Some cancer cells are dependent on extracellular serine for proliferation. | Suggests a metabolic vulnerability that could be exploited for therapy. | rupress.org |

Metabolic Rewiring in Disease States

Beyond cancer, metabolic rewiring is a hallmark of numerous other diseases. biorxiv.org Stable isotope tracing with compounds like this compound is instrumental in deciphering these metabolic shifts. For example, in the context of neurological disorders, altered serine and glycine metabolism has been implicated in the pathology of conditions like nonketotic hyperglycinemia. researchgate.netmdpi.com By tracing the fate of ¹³C-labeled serine, researchers can investigate how deficiencies in enzymes of the glycine cleavage system lead to the accumulation of glycine and subsequent metabolic disturbances in neural cells. mdpi.com

Furthermore, serine metabolism plays a crucial role in immune cell function. nih.gov The activation and differentiation of T cells, for example, are associated with significant metabolic reprogramming, including an increased demand for serine. nih.gov Using this compound, it is possible to track how serine contributes to the metabolic fitness and anti-tumor function of immune cells like CD8+ T cells. nih.gov These studies provide valuable insights into the metabolic interplay between cancer cells and the immune system, which can inform the development of novel immunotherapies.

Microbial Systems for Understanding Serine Metabolism

Microorganisms, with their diverse metabolic capabilities, serve as excellent models for dissecting fundamental metabolic pathways. ¹³C metabolic flux analysis (¹³C-MFA) is a powerful technique for quantifying intracellular fluxes in microbes, and this compound is a valuable tracer in these investigations. plos.orgmdpi.comresearchgate.net

Characterization of Flux in Engineered Microbes

Metabolic engineering aims to modify the metabolism of microorganisms for the production of valuable chemicals, fuels, and pharmaceuticals. mdpi.com ¹³C-MFA, using tracers such as this compound, is essential for identifying metabolic bottlenecks and guiding the rational design of engineered strains. mdpi.comnih.gov For instance, in the production of L-serine by engineered Escherichia coli, ¹³C-MFA can be used to quantify the carbon flux distribution throughout the central metabolic pathways, revealing rate-limiting steps and suggesting targets for genetic modification to enhance production. mdpi.com Similarly, in the production of other compounds like poly-γ-glutamic acid in Bacillus licheniformis, ¹³C-MFA has been used to understand how genetic modifications, such as the overexpression of the dltB gene, lead to a redistribution of metabolic fluxes that favor product synthesis. nih.gov

Analysis of Microbial Community Metabolism

Understanding the metabolic interactions within complex microbial communities is a significant challenge in microbiology. plos.orgnih.gov Standard ¹³C-MFA techniques are often difficult to apply because they cannot easily distinguish the metabolic contributions of individual species within a community. nih.gov However, innovative approaches are being developed to overcome this limitation. One such method involves using peptide-based ¹³C-MFA, where the labeling patterns of peptides are used to infer intracellular fluxes. plos.orgnih.gov Since peptides can be traced back to their species of origin through proteomic analysis, this approach allows for the species-specific characterization of metabolic fluxes within a community. plos.orgnih.gov this compound can be employed as a tracer in these studies to probe serine metabolism within different members of the microbial consortium.

Another approach for studying microbial community metabolism is through metagenomic analysis, which provides insights into the metabolic potential of the community. nih.gov While not a direct measure of flux, metagenomics can identify the genes encoding enzymes involved in serine metabolism, providing a framework for understanding how the community might utilize this amino acid.

Plant Metabolism Studies

Serine metabolism is central to plant growth and development, playing roles in photorespiration, one-carbon metabolism, and the synthesis of other amino acids and essential compounds. researchgate.netnih.gov The biosynthesis of serine in plants can occur through multiple pathways, and their relative contributions can be influenced by environmental factors such as carbon dioxide levels. nih.gov

Isotopically labeled serine, including this compound, can be used to trace these metabolic routes. slu.senih.gov For example, studies have investigated the uptake and metabolism of D-isomers of amino acids, including D-serine, in plants. slu.senih.gov While often considered inhibitory to plant growth, some plants can utilize D-amino acids as a nitrogen source. slu.se Tracer studies can help elucidate the enzymatic pathways involved in the conversion of D-serine to metabolites that can be integrated into central metabolism.

Photorespiratory Flux Analysis

Photorespiration is a complex metabolic pathway in plants that recycles 2-phosphoglycolate, a toxic byproduct of the oxygenase activity of RuBisCO. Serine is a key intermediate in this pathway. The use of 13C-labeled compounds, including serine isotopologues, allows for the detailed analysis of carbon flux through photorespiration. researchgate.netmdpi.com

By supplying plants with 13CO2 and subsequently analyzing the 13C enrichment in photorespiratory intermediates like glycine and serine, researchers can quantify the rates of photorespiratory flux. researchgate.netmdpi.com Studies have shown that under various atmospheric conditions, the carbon that escapes the photorespiratory cycle is a small fraction compared to the rate of oxygenation (vo). mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to measure the positional 13C content and isotopologue distribution in these metabolites. researchgate.netnih.gov These analyses have revealed that while a large portion of photorespiratory glycine and serine is recycled back to 3-phosphoglycerate (B1209933) (3-PGA), a fraction is diverted to other metabolic pathways, highlighting the integration of photorespiration with primary metabolism. oup.compnas.org

For instance, research has demonstrated that under certain conditions, a significant amount of photorespiratory-derived serine is not fully recycled but is instead utilized for the biosynthesis of other essential molecules. oup.com Isotope labeling experiments have been crucial in confirming that photorespiratory glycine and serine are incompletely recycled even under ambient conditions. pnas.org

| Finding | Experimental Approach | Key Metabolites Analyzed | Significance | Reference |

|---|---|---|---|---|

| Quantification of carbon flux through the photorespiratory pathway. | 13CO2 labeling followed by LC-MS and NMR analysis. | Glycine, Serine, Glycerate | Demonstrated that only a small fraction of carbon escapes the photorespiratory cycle. | mdpi.com |

| Incomplete recycling of photorespiratory intermediates. | Isotope labeling experiments under ambient and varied CO2/O2 conditions. | Glycine, Serine | Revealed that a portion of photorespiratory glycine and serine is diverted to other metabolic pathways. | oup.compnas.org |

| Determination of the build-up rates of photorespiratory intermediates. | 13C-NMR analysis to measure 13C content at each carbon position. | Glycine, Serine | Provided insights into the efficiency of the glycine-to-serine conversion in photorespiration. | mdpi.com |

Carbon Allocation in Plant Primary Metabolism

This compound is a valuable tool for tracing the allocation of carbon from serine into various branches of primary metabolism in plants. Serine serves as a precursor for a multitude of essential biomolecules, and understanding its metabolic fate is crucial for a comprehensive view of plant metabolism.

For example, research using isotope labeling has demonstrated that a deficiency in the phosphorylated pathway of serine biosynthesis (PPSB) impairs the synthesis of proteins and purine (B94841) nucleotides. nih.gov This indicates that even with the high flux through the photorespiratory pathway, PPSB-derived serine is critical for plant growth and cannot be fully compensated for by photorespiratory serine. nih.gov Furthermore, such studies have revealed intricate connections between serine metabolism and other primary metabolic networks, including nitrogen and sulfur metabolism. oup.comresearchgate.net

| Metabolic Process | Experimental Finding | Tracer Used | Significance | Reference |

|---|---|---|---|---|

| Protein and Nucleotide Synthesis | Deficiency in the phosphorylated pathway of serine biosynthesis (PPSB) impairs protein and purine nucleotide synthesis. | Isotope labeling (general) | Highlights the essential, non-redundant role of the PPSB for plant growth. | nih.gov |

| Integration with Nitrogen Metabolism | PPSB deficiency leads to an accumulation of metabolites related to nitrogen metabolism. | 15N-isotope labeling | Reveals a link between serine biosynthesis and nitrogen assimilation pathways. | nih.gov |

| Amino Acid Interconversion | Scrambling of the α-carbon of 13C-glycine into the α- and β-carbons of serine. | 13C-glycine | Demonstrates the metabolic conversion of glycine to serine. | nih.gov |

Preclinical Animal Models for Metabolic Pathway Elucidation

In preclinical animal models, this compound is utilized to trace the in vivo metabolic fate of serine and to unravel complex metabolic networks in both healthy and diseased states. Stable isotope tracing is a cornerstone of metabolomics, allowing researchers to move beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic fluxes. eurisotop.com

By administering this compound to animal models, scientists can track the incorporation of the 13C label into a wide array of downstream metabolites. This approach has been instrumental in studying one-carbon metabolism, where serine is a major donor of one-carbon units for the synthesis of nucleotides, methionine, and other methylated compounds. mdpi.comescholarship.org For example, tracing studies with L-[2-13C]serine have been used to distinguish the contributions of cytosolic and mitochondrial pathways to one-carbon unit generation. mdpi.com

These in vivo tracing experiments are challenging, requiring careful consideration of tracer delivery methods to ensure optimal isotopic enrichment in target tissues without disrupting physiological homeostasis. nih.gov The data generated from these studies provide critical insights into how metabolic pathways are altered in various pathologies, such as cancer and metabolic disorders, and can help identify potential therapeutic targets. nih.govannualreviews.org

| Research Area | Experimental Model | Key Finding | Significance | Reference |

|---|---|---|---|---|

| One-Carbon Metabolism | Mice | L-[2-13C]serine tracing revealed tissue-specific partitioning of one-carbon unit utilization. | Provides a deeper understanding of the in vivo dynamics of folate-mediated one-carbon metabolism. | mdpi.com |

| Mitochondrial Redox Status | Rat hepatocytes | Formation of serine 13C isotopomers from 2-13C-glycine reflects changes in the mitochondrial NAD+/NADH ratio. | Offers a non-invasive method to monitor mitochondrial function using 13C MRS. | nih.gov |

| Skeletal Muscle Regeneration | Mouse model | Stable isotope-tracing showed that muscle stem/progenitor cells have a limited capacity for de novo serine/glycine biosynthesis and rely on extracellular sources. | Demonstrates the conditional essentiality of extracellular serine and glycine for muscle regeneration. | nih.gov |

Computational and Theoretical Frameworks for Dl Serine 1 13c Data Analysis

Metabolic Network Reconstruction and Modeling

The foundation of any 13C-MFA study is a robust metabolic network model. This model is a comprehensive representation of the biochemical reactions relevant to the biological system under investigation. d-nb.infoembopress.org The process begins with reconstructing the metabolic network, which involves identifying all relevant metabolic pathways and the enzymes that catalyze them. This is often accomplished by leveraging genomic and biochemical information from databases like KEGG and BioCyc. utah.edu

For studies involving DL-Serine-1-13C, the network model must include the pathways of serine metabolism, such as its conversion to glycine (B1666218), cysteine, and pyruvate (B1213749), as well as its incorporation into proteins and other biomass components. d-nb.info The model consists of a set of stoichiometric equations that describe the conversion of substrates to products for each reaction. Crucially, these models also include atom-mapping information, which traces the path of each carbon atom from the substrates to the final products. osti.gov This detailed mapping is what allows the model to predict the distribution of the 13C label throughout the metabolic network.

The scope of the metabolic model is a critical consideration. It must be detailed enough to capture the metabolic phenomena of interest but simple enough to be computationally tractable. d-nb.infomdpi.com For instance, when studying central carbon metabolism, the model will typically include glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov The model also accounts for the uptake of substrates from the medium and the secretion of metabolic byproducts. utah.edu A lumped biomass formation reaction is often included to represent the drain of metabolic precursors into cellular macromolecules. d-nb.info

The selection of isotopic tracers, such as this compound, is a key aspect of experimental design and is closely tied to the metabolic network model. biorxiv.orgnih.gov The choice of tracer is guided by in silico simulations to ensure that the resulting labeling patterns provide sufficient information to resolve the fluxes of interest. nih.gov For example, [1-¹³C]glucose is often used to determine the split ratio between glycolysis and the pentose phosphate pathway. shimadzu.com Similarly, the use of this compound allows for the specific probing of serine metabolic pathways.

Elementary Metabolite Unit (EMU) Framework

A significant computational challenge in 13C-MFA is the large number of isotopomers (molecules with different isotopic compositions) that can be generated, leading to a complex system of equations. nih.govnih.gov The Elementary Metabolite Unit (EMU) framework was developed to address this challenge by significantly reducing the complexity of the calculations without any loss of information. nih.govnih.govmit.edu

An EMU is defined as a group of atoms within a metabolite that remains intact throughout a series of biochemical reactions. nih.govnih.gov The EMU framework is based on a decomposition algorithm that identifies the minimal set of EMUs required to simulate the isotopic labeling of all measured metabolites. nih.govnih.gov This approach avoids the need to track the labeling state of every single isotopomer in the network. nih.gov

The EMU framework operates by breaking down the metabolic network into a series of smaller, more manageable units. nih.govnih.gov By focusing only on the EMUs that contribute to the final measured labeling patterns, the number of equations that need to be solved is drastically reduced, often by an order of magnitude. nih.govnih.gov This increased efficiency is particularly advantageous when analyzing complex networks or when using multiple isotopic tracers. nih.govnih.gov For example, a study of the gluconeogenesis pathway using 2H, 13C, and 18O tracers required solving for only 354 EMUs, compared to over two million isotopomers. nih.govnih.gov

The EMU framework has been incorporated into several user-friendly software tools for 13C-MFA, making this powerful analytical technique more accessible to a broader scientific community. d-nb.info

Flux Estimation Algorithms and Software Tools

The core of 13C-MFA is the estimation of metabolic fluxes by minimizing the difference between experimentally measured and model-predicted labeling patterns. biorxiv.org This is typically formulated as a non-linear least-squares regression problem. osti.gov The process is iterative, where an initial guess of the flux distribution is used to simulate the expected labeling patterns. plos.org The discrepancy between the simulated and measured data is then used to refine the flux estimates until a best fit is achieved. plos.org

A variety of software tools have been developed to facilitate 13C-MFA, each with its own set of algorithms and features. acs.orgucdavis.edu Some of these tools are open-source, while others are commercial packages. acs.org

| Software | Key Features | Platform | Availability |

| INCA | Supports isotopically non-stationary MFA (INST-MFA). ucdavis.edu | MATLAB | Free |

| 13CFLUX2 | High-performance suite for designing and evaluating labeling experiments. researchgate.net | C++, Java, Python | Demo available |

| Metran | Based on the EMU framework for efficient flux analysis and experiment design. mit.edu | Not specified | License required |

| OpenFLUX | Modeling software for 13C-based metabolic flux analysis. ucdavis.edu | Not specified | Open-source |

| FreeFlux | Python package for both steady-state and non-stationary MFA. acs.org | Python | Open-source |

| OpenMebius | Supports conventional and isotopically non-stationary 13C-MFA. shimadzu.comacs.org | Not specified | Free |

| mfapy | User-friendly interface for flux balance analysis and modeling. acs.org | Python | Open-source |

These software packages provide a range of functionalities, including model construction, simulation of labeling patterns, flux estimation, and statistical analysis. mit.eduacs.orgresearchgate.net The choice of software often depends on the specific requirements of the study, such as the complexity of the metabolic network and whether the system is at a steady or non-stationary state. acs.org For instance, INST-MFA, which analyzes the transient labeling dynamics, requires more complex models and algorithms but can provide more detailed information about metabolic fluxes and pool sizes. acs.org

Statistical Validation and Uncertainty Analysis in Flux Determination

Ensuring the reliability of the estimated fluxes is a critical step in 13C-MFA. arxiv.orgarxiv.org This involves statistical validation of the model's goodness-of-fit and a thorough analysis of the uncertainties associated with the determined fluxes. arxiv.orgarxiv.orgresearchgate.net

The most common method for assessing goodness-of-fit is the chi-squared (χ²) statistical test. arxiv.orgcreative-proteomics.com This test compares the weighted sum of squared residuals (SSR) between the measured and simulated labeling data to a theoretical χ² distribution. creative-proteomics.com A statistically acceptable fit indicates that the model is consistent with the experimental data. If the fit is poor, it may suggest that the metabolic network model is incomplete or inaccurate, requiring refinement. utah.edu

Uncertainty analysis is crucial for determining the confidence intervals of the estimated fluxes. Metabolic fluxes are not determined as single point values but rather as a range of possible values. mdpi.com This uncertainty arises from both experimental errors in the measurements and the inherent structure of the metabolic network. nih.govoup.com

Several methods are used to quantify flux uncertainty:

Flux Variability Analysis (FVA): This method calculates the minimum and maximum possible value for each flux in the network while remaining consistent with the experimental constraints. mdpi.com

Monte Carlo simulations: This approach involves repeatedly solving the flux estimation problem with randomly sampled measurement values based on their experimental errors. biorxiv.orgnih.gov The resulting distribution of flux values provides a statistical measure of their uncertainty.

Sensitivity analysis is another important tool used to understand how the estimated fluxes are affected by changes in the model parameters or experimental data. biorxiv.org This can help identify the most critical measurements for accurate flux determination and guide the design of future experiments. biorxiv.org By rigorously applying these statistical methods, researchers can ensure the robustness and reliability of the metabolic flux maps generated from this compound tracer experiments.

Q & A

Basic Research Questions

Q. What is the rationale for using 13C isotopic labeling in DL-Serine, and how does it enhance metabolic pathway studies?

- Methodological Answer : DL-Serine-1-13C is used to trace metabolic flux in biochemical pathways (e.g., serine biosynthesis or one-carbon metabolism). The 13C label allows precise tracking via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, in in vivo studies, the incorporation of 13C into downstream metabolites (e.g., glycine, purines) can be quantified to map pathway activity . Ensure isotopic purity (≥99%, as per labeled compound standards) to avoid signal interference .

Q. How can researchers verify the structural integrity and isotopic purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze the 13C-NMR spectrum to confirm the position of the 13C label (e.g., C1 in serine’s carboxyl group) and rule out isotopic scrambling.

- Mass Spectrometry : Use high-resolution MS to validate molecular weight (e.g., +1 Da shift for 13C-labeled compounds) and isotopic enrichment.

- Chromatography : Pair with HPLC or GC to assess chemical purity and isolate labeled vs. unlabeled species .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow general lab safety guidelines for amino acids (e.g., gloves, lab coats) and specific protocols for isotopic compounds:

- Store in airtight, labeled containers to prevent contamination.

- Use radiation safety practices if working with radioisotopes in parallel.

- Refer to safety data sheets (SDS) for disposal guidelines, particularly for 13C-labeled waste .

Advanced Research Questions

Q. How should experimental designs be optimized for studying serine’s role in cancer metabolism using this compound?

- Methodological Answer :

- Hypothesis Framing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives, e.g., “Does this compound incorporation correlate with oncogenic serine auxotrophy in glioblastoma models?” .

- Model Systems : Use isotopically traced cell cultures (e.g., SFxL media with 13C-serine) or animal models. Monitor time-dependent 13C enrichment in metabolites via LC-MS .

- Controls : Include unlabeled serine controls and blank samples to baseline 13C natural abundance .

Q. How can contradictions in 13C metabolic flux data be resolved?

- Methodological Answer : Contradictions often arise from technical or biological variability:

- Technical Replicates : Repeat experiments to distinguish instrument noise (e.g., MS sensitivity drift) from biological variation.

- Pathway Modeling : Use computational tools (e.g., Flux Balance Analysis) to reconcile discrepancies between expected and observed 13C labeling patterns.

- Alternative Techniques : Cross-validate with 2H or 15N labeling to confirm pathway specificity .

Q. What are best practices for synthesizing this compound with high enantiomeric purity for chiral studies?

- Methodological Answer :

- Synthetic Routes : Opt for enzymatic synthesis (e.g., serine hydroxymethyltransferase) to ensure stereochemical control, or asymmetric catalysis with 13C-labeled precursors.

- Purity Assessment : Use chiral HPLC columns or capillary electrophoresis to separate D- and L-serine enantiomers.

- Documentation : Report enantiomeric excess (ee) and synthetic yield in line with journal guidelines (e.g., Med. Chem. Commun.’s standards for compound characterization) .

Q. How can this compound be integrated into multi-omics studies to investigate its systemic effects?

- Methodological Answer :

- Experimental Workflow :

Metabolomics : Quantify 13C-serine and its derivatives via untargeted LC-MS.

Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to link serine flux to protein expression.

Transcriptomics : Correlate flux data with RNA-seq results to identify regulatory genes (e.g., PHGDH, PSAT1).

Methodological Resources

- Literature Retrieval : Use primary sources (e.g., Journal of Biological Chemistry) via databases like PubMed, avoiding non-peer-reviewed platforms .

- Lab Reporting : Follow guidelines for documenting isotopic experiments, including raw data, statistical analyses, and reproducibility checks .

- Ethical Compliance : Ensure all studies adhere to institutional review boards (IRBs) for human/mammalian research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.